Medicarpin-3-acetate
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Overview
Description
Medicarpin-3-acetate is a naturally occurring compound belonging to the pterocarpan class of phytoestrogens. It is known for its various biological activities, including anticancer and anti-inflammatory properties . This compound is derived from medicarpin, which is found in several medicinal plants such as Sophora japonica and Glycyrrhiza glabra .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of medicarpin-3-acetate involves the acetylation of medicarpin. Medicarpin can be obtained from natural sources or synthesized through a series of enzymatic reactions. The acetylation process typically involves the use of acetic anhydride and a catalyst such as pyridine under mild conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. Engineered strains of Saccharomyces cerevisiae have been used to produce medicarpin by feeding them with liquiritigenin as a substrate. The final product is then acetylated to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Medicarpin-3-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pterocarpans.
Scientific Research Applications
Medicarpin-3-acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in cellular signaling pathways and its effects on cell viability and apoptosis.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Medicarpin-3-acetate can be compared with other pterocarpans such as:
Maackiain: Similar in structure and biological activity, but differs in its glycosylation pattern.
Formononetin: Another pterocarpan with similar anticancer properties but different molecular targets.
Uniqueness: this compound is unique due to its specific acetylation, which enhances its biological activity and stability compared to its non-acetylated counterparts .
Comparison with Similar Compounds
- Maackiain
- Formononetin
- Biochanin A
Medicarpin-3-acetate continues to be a subject of extensive research due to its promising therapeutic potential and diverse applications in various scientific fields.
Properties
CAS No. |
1891-12-9 |
---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
[(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl] acetate |
InChI |
InChI=1S/C18H16O5/c1-10(19)22-12-4-6-14-16(8-12)21-9-15-13-5-3-11(20-2)7-17(13)23-18(14)15/h3-8,15,18H,9H2,1-2H3/t15-,18-/m0/s1 |
InChI Key |
YZWXTJOBCWPTTJ-YJBOKZPZSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=C(O3)C=C(C=C4)OC |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)OC |
Synonyms |
Medicarpin acetate; (-)-Medicarpin acetate; 3-Acetoxy-9-methoxypterocarpan |
Origin of Product |
United States |
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